7-(1,3-Dioxan-2-yl)quinolin-2-amine
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Overview
Description
7-(1,3-Dioxan-2-yl)quinolin-2-amine is a heterocyclic compound that features a quinoline core structure substituted with a 1,3-dioxane ring at the 7-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .
For the specific synthesis of 7-(1,3-Dioxan-2-yl)quinolin-2-amine, a multi-step process may be employed:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be constructed using a Friedländer reaction with a suitable carbonyl compound.
Introduction of the 1,3-Dioxane Ring: The 1,3-dioxane ring can be introduced through a cyclization reaction involving a diol and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(1,3-Dioxan-2-yl)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can be used to modify the quinoline ring or the substituents, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
7-(1,3-Dioxan-2-yl)quinolin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and infectious diseases.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(1,3-Dioxan-2-yl)quinolin-2-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline core is known to interact with DNA and proteins, potentially leading to antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-ones: These compounds are structurally similar and have been studied for their pharmacological properties.
1,3-Dioxane Derivatives: Compounds containing the 1,3-dioxane ring are of interest due to their stability and potential biological activity.
Uniqueness
7-(1,3-Dioxan-2-yl)quinolin-2-amine is unique due to the combination of the quinoline core with the 1,3-dioxane ring and the amine group. This unique structure may confer specific properties, such as enhanced biological activity or stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N2O2 |
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Molecular Weight |
230.26 g/mol |
IUPAC Name |
7-(1,3-dioxan-2-yl)quinolin-2-amine |
InChI |
InChI=1S/C13H14N2O2/c14-12-5-4-9-2-3-10(8-11(9)15-12)13-16-6-1-7-17-13/h2-5,8,13H,1,6-7H2,(H2,14,15) |
InChI Key |
CCNBGLJJVSZMHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=CC3=C(C=C2)C=CC(=N3)N |
Origin of Product |
United States |
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